3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]chromen-4-one
Description
3-[[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]chromen-4-one is a complex organic compound with a unique structure that combines a chromen-4-one core with a piperazine ring and a benzodioxole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Properties
IUPAC Name |
3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c25-22-17(14-26-19-4-2-1-3-18(19)22)13-24-9-7-23(8-10-24)12-16-5-6-20-21(11-16)28-15-27-20/h1-6,11,14H,7-10,12-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQWIJOWIULVSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC4=COC5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]chromen-4-one typically involves multiple steps, starting with the preparation of the chromen-4-one core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The piperazine ring is then introduced via nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups. The final step involves the attachment of the benzodioxole moiety, which can be accomplished through various coupling reactions, such as palladium-catalyzed cross-coupling or copper-catalyzed coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. The scalability of the synthesis would also be a key consideration, with a focus on ensuring consistent product quality and purity.
Chemical Reactions Analysis
Types of Reactions
3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]chromen-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the specific transformation being targeted, but typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce a wide range of functional groups, such as halogens, alkyl groups, or aryl groups .
Scientific Research Applications
3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]chromen-4-one has a variety of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It may be used in the development of new materials or as a component in various industrial processes
Mechanism of Action
The mechanism of action of 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]chromen-4-one involves its interaction with specific molecular targets within cells. These targets can include enzymes, receptors, or other proteins that play key roles in various biological pathways. The compound’s effects are mediated through its binding to these targets, which can result in the modulation of their activity and subsequent changes in cellular function .
Comparison with Similar Compounds
Similar Compounds
- **3-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(3-methylphenyl)-2,5-pyrrolidinedione
- **3-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}-6,7-dimethoxy-2H-chromen-2-one
Uniqueness
What sets 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]chromen-4-one apart from similar compounds is its unique combination of structural features, which confer distinct chemical and biological properties. The presence of the chromen-4-one core, piperazine ring, and benzodioxole moiety allows for a wide range of interactions with molecular targets, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
